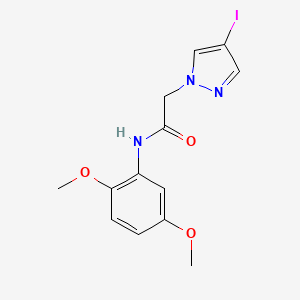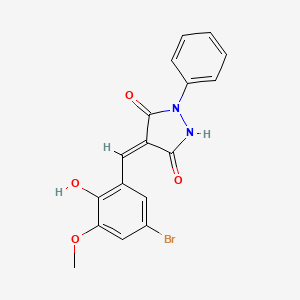
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide, commonly known as CI-994, is a synthetic compound that belongs to the family of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of molecules that have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions. CI-994 has been extensively studied for its anti-cancer properties, and it has shown promising results in preclinical studies.
作用機序
The mechanism of action of CI-994 involves the inhibition of 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide enzymes. 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamides are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamides, CI-994 can increase the acetylation of histone proteins, leading to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
CI-994 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, CI-994 has been shown to have anti-inflammatory effects, and it has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. CI-994 has also been shown to have cardioprotective effects, and it has been studied for its potential in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of CI-994 is its relatively low toxicity compared to other 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide inhibitors. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of CI-994 is its relatively low potency compared to other 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide inhibitors. This may limit its effectiveness in certain applications, and further optimization may be necessary to improve its potency.
将来の方向性
There are several potential future directions for the study of CI-994. One area of research is the development of combination therapies that include CI-994 and other anti-cancer agents. CI-994 has been shown to enhance the effectiveness of other anti-cancer agents, and further studies could identify synergistic combinations that could improve the treatment of cancer. Another area of research is the development of more potent analogs of CI-994. By optimizing the chemical structure of CI-994, it may be possible to improve its potency and effectiveness as a therapeutic agent. Finally, the potential therapeutic applications of CI-994 in other diseases, such as neurodegenerative diseases and cardiovascular diseases, could be further explored.
合成法
The synthesis of CI-994 involves the reaction of 4-chloroacetophenone with 2-ethyl-4-iodoaniline in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield CI-994. The synthesis of CI-994 is relatively straightforward and can be performed on a large scale.
科学的研究の応用
CI-994 has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of other anti-cancer agents. CI-994 has been tested in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer, and has shown promising results in preclinical studies.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO/c1-2-12-10-14(18)7-8-15(12)19-16(20)9-11-3-5-13(17)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECJGHQICLDFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-10-(methylsulfonyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6118984.png)

![1-(2-methoxy-6-{[methyl(2-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6118999.png)
![ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6119009.png)
![1-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6119016.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)
![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119044.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6119053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6119080.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)